molecular formula C5H5IN6 B3133752 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 398117-44-7

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B3133752
CAS RN: 398117-44-7
M. Wt: 276.04 g/mol
InChI Key: WRILOVVXQWXBHF-UHFFFAOYSA-N
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Description

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with the empirical formula C5H4IN5 . It acts as a reagent in the discovery and preparation of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine consists of an iodine atom attached to a pyrazolo[3,4-d]pyrimidine ring, which is further substituted with two amine groups . The molecular weight of the compound is 261.02 .


Physical And Chemical Properties Analysis

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a solid compound . Its molecular formula is C5H4IN5 and it has a molecular weight of 261.02 .

Scientific Research Applications

Anticancer Properties

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has garnered attention due to its potential as an anticancer agent . Researchers have investigated its inhibitory activity against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory effects on liver cancer cells, with IC50 values comparable to or even better than the standard drug sorafenib . Further studies are needed to elucidate the underlying mechanisms and optimize its efficacy.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRILOVVXQWXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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